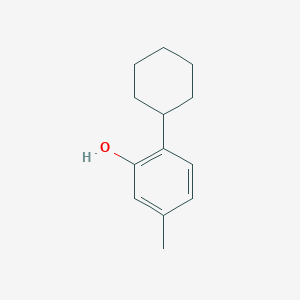

2-Cyclohexyl-5-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGATTGYDONWOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364218 | |

| Record name | 2-Cyclohexyl-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1596-13-0 | |

| Record name | 2-Cyclohexyl-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyclohexyl-5-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Cyclohexyl-5-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Cyclohexyl-5-methylphenol, a valuable chemical intermediate. The document details a robust synthesis protocol derived from established methodologies and presents a thorough characterization profile, including physical properties and predicted spectroscopic data.

Synthesis of 2-Cyclohexyl-5-methylphenol

The synthesis of 2-Cyclohexyl-5-methylphenol is most effectively achieved through the Friedel-Crafts alkylation of p-cresol with cyclohexene. This electrophilic aromatic substitution reaction is typically catalyzed by a strong acid. The following protocol is a synthesized procedure based on established methods for the alkylation of phenols and cresols.

Reaction Principle

The reaction proceeds via the protonation of cyclohexene by an acid catalyst to form a cyclohexyl carbocation. This electrophile then attacks the electron-rich aromatic ring of p-cresol, primarily at the ortho position relative to the hydroxyl group due to its activating and ortho-, para-directing effects. The methyl group at the para position sterically hinders para-substitution, favoring the formation of the 2-substituted product.

Experimental Protocol

Materials:

-

p-Cresol

-

Cyclohexene

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene (solvent)

-

Sodium hydroxide solution (10%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or recrystallization

Procedure:

-

Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve p-cresol (1.0 equivalent) and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 5-10 mol%) in toluene.

-

Reagent Addition: Heat the mixture to a gentle reflux (approximately 110-120°C) with vigorous stirring. Slowly add cyclohexene (1.0-1.2 equivalents) dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with a 10% sodium hydroxide solution to remove the acidic catalyst and any unreacted p-cresol. Separate the organic layer and wash it sequentially with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation, column chromatography on silica gel using a hexane:ethyl acetate gradient, or by recrystallization from a suitable solvent like hexane.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of 2-Cyclohexyl-5-methylphenol.

Key Reaction Parameters

| Parameter | Value/Range | Rationale |

| Reactants | p-Cresol, Cyclohexene | Readily available starting materials for Friedel-Crafts alkylation. |

| Catalyst | p-Toluenesulfonic acid | A mild, efficient, and easy-to-handle solid acid catalyst. |

| Solvent | Toluene | A suitable solvent that allows for the required reaction temperature. |

| Molar Ratio | p-Cresol : Cyclohexene (1 : 1.0-1.2) | A slight excess of the alkylating agent can drive the reaction to completion. |

| Temperature | 110-120°C | Sufficient to promote the reaction without significant side product formation. |

| Reaction Time | 3-6 hours | Typically sufficient for high conversion. Monitored by TLC. |

Characterization of 2-Cyclohexyl-5-methylphenol

The identity and purity of the synthesized 2-Cyclohexyl-5-methylphenol can be confirmed through various analytical techniques.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1596-13-0 | |

| Molecular Formula | C₁₃H₁₈O | |

| Molecular Weight | 190.28 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 67-71 °C | |

| Boiling Point | 135 °C at 2 mmHg |

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.9 | d | 1H | Ar-H |

| ~6.7 | d | 1H | Ar-H |

| ~6.6 | s | 1H | Ar-H |

| ~4.8 | s | 1H | -OH |

| ~3.0 | m | 1H | Ar-CH- |

| ~2.2 | s | 3H | Ar-CH₃ |

| 1.2-1.9 | m | 10H | Cyclohexyl -CH₂- |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | Ar-C-OH |

| ~137 | Ar-C-CH₃ |

| ~130 | Ar-C |

| ~128 | Ar-CH |

| ~126 | Ar-CH |

| ~115 | Ar-CH |

| ~36 | Ar-CH- |

| ~32 | Cyclohexyl -CH₂- |

| ~27 | Cyclohexyl -CH₂- |

| ~26 | Cyclohexyl -CH₂- |

| ~21 | Ar-CH₃ |

FT-IR (Fourier-Transform Infrared Spectroscopy):

| Wavenumber (cm⁻¹) | Functional Group |

| 3600-3200 (broad) | O-H stretch (phenolic) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1600-1450 | C=C stretch (aromatic ring) |

| 1260-1180 | C-O stretch (phenol) |

MS (Mass Spectrometry):

| m/z | Interpretation |

| 190 | [M]⁺ (Molecular ion) |

| 175 | [M - CH₃]⁺ |

| 107 | [M - C₆H₁₁]⁺ (Loss of cyclohexyl group) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Logical Relationship of Synthesis and Characterization

Caption: Logical flow from synthesis to characterization of 2-Cyclohexyl-5-methylphenol.

Conclusion

This technical guide outlines a reliable and adaptable method for the synthesis of 2-Cyclohexyl-5-methylphenol via Friedel-Crafts alkylation. The provided characterization data, including physical properties and predicted spectroscopic information, will aid researchers in identifying and verifying the synthesized compound. This information is intended to support further research and development activities involving this important chemical intermediate.

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclohexyl-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexyl-5-methylphenol, a substituted phenolic compound, holds interest within various chemical and pharmaceutical research domains. Its structural combination of a phenol ring, a cyclohexyl group, and a methyl group imparts a unique set of physicochemical characteristics that influence its reactivity, solubility, and potential biological interactions. Understanding these properties is fundamental for its application in synthesis, formulation, and as a potential scaffold in drug discovery. This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Cyclohexyl-5-methylphenol, detailed experimental protocols for their determination, and a schematic representation of its synthesis.

Physicochemical Properties

The physicochemical properties of 2-Cyclohexyl-5-methylphenol are summarized in the table below. These parameters are crucial for predicting its behavior in various solvents, its potential for membrane permeability, and its overall stability.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O | [1][2][3] |

| Molecular Weight | 190.29 g/mol | [1][2][3] |

| CAS Number | 1596-13-0 | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 68 °C | [1][2][3] |

| Boiling Point | 135 °C at 2 mmHg | [1][2][3] |

| Predicted Density | 1.026 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 10.39 ± 0.35 | [2] |

| Predicted logP | 4.5 | [4][5] |

Experimental Protocols

The determination of the physicochemical properties of chemical compounds like 2-Cyclohexyl-5-methylphenol is governed by standardized experimental protocols. The following methodologies are based on the internationally recognized OECD Guidelines for the Testing of Chemicals.[1][2][3][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]

Determination of Melting Point (OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.

Apparatus:

-

Capillary tube melting point apparatus (liquid bath or metal block)

-

Thermometer calibrated to a precision of ± 0.5 °C

-

Sample of 2-Cyclohexyl-5-methylphenol, finely powdered

Procedure:

-

A small amount of the finely powdered 2-Cyclohexyl-5-methylphenol is introduced into a capillary tube, sealed at one end, to a height of approximately 3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a rate of approximately 1 °C/min.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded. The range between these two temperatures is the melting range.

Determination of Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Ebulliometer or dynamic method apparatus

-

Thermometer calibrated to a precision of ± 0.5 °C

-

Pressure measurement device

Procedure (Dynamic Method):

-

The sample of 2-Cyclohexyl-5-methylphenol is placed in a suitable vessel and heated.

-

The pressure in the apparatus is gradually reduced while monitoring the temperature of the liquid.

-

The boiling point at a given pressure is the temperature at which the liquid boils and the temperature remains constant.

-

This is repeated at several pressures to establish a vapor pressure curve.

Determination of Water Solubility (OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.

Apparatus:

-

Flask with a stirrer

-

Constant temperature bath (20 ± 0.5 °C)

-

Analytical method for quantification (e.g., HPLC, GC)

Procedure (Flask Method):

-

An excess amount of 2-Cyclohexyl-5-methylphenol is added to a known volume of distilled water in a flask.

-

The flask is agitated in a constant temperature bath for a sufficient period to reach equilibrium (typically 24 hours).

-

The solution is then centrifuged or filtered to remove undissolved solid.

-

The concentration of 2-Cyclohexyl-5-methylphenol in the aqueous phase is determined by a suitable analytical method.

Determination of the Dissociation Constant (pKa) (OECD Guideline 112)

The pKa is a measure of the strength of an acid in solution. For a phenol, it represents the pH at which the compound is 50% ionized.

Apparatus:

-

pH meter with a glass electrode

-

Temperature-controlled titration vessel

-

Burette

-

Standardized solutions of a strong acid and a strong base

Procedure (Titration Method):

-

A known amount of 2-Cyclohexyl-5-methylphenol is dissolved in a suitable solvent (e.g., a water/methanol mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH versus volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

Synthesis Workflow

While various methods for the synthesis of substituted phenols exist, a common and industrially relevant approach for producing 2-Cyclohexyl-5-methylphenol is through the Friedel-Crafts alkylation of p-cresol with cyclohexene or cyclohexanol in the presence of an acid catalyst.

Caption: Synthesis of 2-Cyclohexyl-5-methylphenol via Friedel-Crafts alkylation.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activities and associated signaling pathways of 2-Cyclohexyl-5-methylphenol in the public domain. However, the broader class of substituted phenols is known to exhibit a range of biological effects, including antimicrobial, antioxidant, and anti-inflammatory properties. The lipophilic nature of the cyclohexyl group may enhance membrane permeability, potentially influencing its interaction with cellular targets. Further research is warranted to elucidate the specific biological profile of 2-Cyclohexyl-5-methylphenol and to identify any potential therapeutic applications.

Conclusion

This technical guide provides a consolidated source of information on the physicochemical properties of 2-Cyclohexyl-5-methylphenol. The presented data, along with standardized experimental protocols, offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. While the biological activity of this specific compound remains largely unexplored, its structural features suggest potential for further investigation. The provided synthesis workflow illustrates a viable route for its preparation, enabling further studies into its properties and applications.

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 2. laboratuar.com [laboratuar.com]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 5. oecd.org [oecd.org]

- 6. laboratuar.com [laboratuar.com]

- 7. filab.fr [filab.fr]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 13. lcslaboratory.com [lcslaboratory.com]

- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 15. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 19. oecd.org [oecd.org]

- 20. OECD Guidelines for the testing of chemicals and related documents [norecopa.no]

An In-depth Technical Guide to 2-Cyclohexyl-5-methylphenol (CAS: 1596-13-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Cyclohexyl-5-methylphenol, a substituted phenolic compound. The information presented herein is intended to support research and development activities by providing key chemical data, a representative synthesis protocol, and an analysis of its potential biological relevance based on the broader class of alkylphenols.

Chemical and Physical Properties

2-Cyclohexyl-5-methylphenol, also known as 4-Cyclohexyl-3-hydroxytoluene, is a solid organic compound.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1596-13-0 | [2] |

| Molecular Formula | C₁₃H₁₈O | [2] |

| Molecular Weight | 190.28 g/mol | [2] |

| Appearance | White to almost white powder/crystal | [3] |

| Melting Point | 67.0 to 71.0 °C | [3] |

| Boiling Point | 135 °C at 2 mmHg | [3] |

| IUPAC Name | 2-cyclohexyl-5-methylphenol | [2] |

| Synonyms | 4-Cyclohexyl-3-hydroxytoluene | [1][3] |

| Purity (typical) | >97.0% (GC) | [3] |

Synthesis

The primary route for the synthesis of 2-Cyclohexyl-5-methylphenol is the Friedel-Crafts alkylation of m-cresol with either cyclohexene or cyclohexanol in the presence of an acid catalyst.[4]

Representative Experimental Protocol: Friedel-Crafts Alkylation

This protocol is a representative procedure based on established Friedel-Crafts alkylation methodologies for phenols.

Materials:

-

m-Cresol

-

Cyclohexene

-

Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid catalyst

-

Dry dichloromethane (DCM) or other inert solvent

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

-

To a solution of m-cresol in dry DCM under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., AlCl₃) portion-wise at 0 °C.

-

Allow the mixture to stir for 15-20 minutes.

-

Add cyclohexene dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly pouring it over ice-cold 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-Cyclohexyl-5-methylphenol.

-

Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Synthesis Workflow Diagram

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. 2-Cyclohexyl-5-methylphenol | C13H18O | CID 1538498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Cyclohexyl-5-methylphenol | 1596-13-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 2-CYCLOHEXYL-5-METHYLPHENOL synthesis - chemicalbook [chemicalbook.com]

Spectral Analysis of 2-Cyclohexyl-5-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral analysis of 2-Cyclohexyl-5-methylphenol. Due to the absence of publicly available experimental spectral data at the time of this report, this document presents predicted spectral data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for the acquisition of such data for a solid phenolic compound are provided to guide researchers in their laboratory work. This guide is intended to serve as a practical resource for the characterization and analysis of 2-Cyclohexyl-5-methylphenol in research and development settings.

Introduction

2-Cyclohexyl-5-methylphenol is a phenolic compound with a molecular formula of C₁₃H₁₈O and a molecular weight of 190.28 g/mol .[1] Its structure, featuring a phenol ring substituted with a cyclohexyl and a methyl group, suggests potential applications in various fields, including as a building block in organic synthesis and potentially in the development of new chemical entities. Accurate spectral characterization is fundamental to confirming the identity, purity, and structure of this compound. This guide outlines the expected spectral characteristics and provides standardized methodologies for their determination.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 2-Cyclohexyl-5-methylphenol. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 6.9 - 7.1 | d | 1H | Ar-H ortho to -OH |

| ~ 6.6 - 6.8 | m | 2H | Ar-H meta and para to -OH |

| ~ 4.5 - 5.5 | s (broad) | 1H | -OH |

| ~ 2.8 - 3.2 | m | 1H | Ar-CH-(cyclohexyl) |

| 2.29 | s | 3H | Ar-CH₃ |

| ~ 1.2 - 1.9 | m | 10H | Cyclohexyl -CH₂- |

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | Ar-C-OH |

| ~ 137 - 140 | Ar-C-CH₃ |

| ~ 130 - 135 | Ar-C-Cyclohexyl |

| ~ 125 - 130 | Ar-CH |

| ~ 115 - 120 | Ar-CH |

| ~ 110 - 115 | Ar-CH |

| ~ 35 - 40 | Ar-CH-(cyclohexyl) |

| ~ 30 - 35 | Cyclohexyl -CH₂- |

| ~ 25 - 30 | Cyclohexyl -CH₂- |

| ~ 20 - 25 | Ar-CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Strong, Broad | O-H stretch |

| 2850 - 3000 | Medium-Strong | C-H stretch (aliphatic) |

| 3000 - 3100 | Medium | C-H stretch (aromatic) |

| 1500 - 1600 | Medium-Strong | C=C stretch (aromatic ring) |

| ~ 1450 | Medium | C-H bend (aliphatic) |

| ~ 1200 | Strong | C-O stretch (phenol) |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Predicted Assignment |

| 190 | [M]⁺ (Molecular Ion) |

| 175 | [M - CH₃]⁺ |

| 107 | [M - C₆H₁₁]⁺ (loss of cyclohexyl radical) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 77 | [C₆H₅]⁺ (phenyl cation) |

Experimental Protocols

The following are generalized protocols for the spectral analysis of a solid phenolic compound such as 2-Cyclohexyl-5-methylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-Cyclohexyl-5-methylphenol.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Spectral Width: 0-220 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 2-Cyclohexyl-5-methylphenol with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrument Parameters (FT-IR):

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to sample analysis.

-

Mass Spectrometry (MS)

-

Sample Introduction (GC-MS):

-

Prepare a dilute solution of 2-Cyclohexyl-5-methylphenol in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet.

-

-

Instrument Parameters (GC-MS with EI):

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250-300 °C) to ensure elution of the compound.

-

Ionization Source: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Detector: Mass analyzer (e.g., quadrupole, time-of-flight).

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectral analysis and structure elucidation of 2-Cyclohexyl-5-methylphenol.

References

An In-depth Technical Guide to the Isomers of Cyclohexyl-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of cyclohexyl-methylphenol, a group of organic compounds with applications in the chemical industry. This document details their synthesis, physicochemical properties, and spectroscopic data. Experimental protocols for their synthesis and analysis are also provided to support further research and development.

Physicochemical Properties

The isomers of cyclohexyl-methylphenol share the same molecular formula (C₁₃H₁₈O) and molecular weight (190.28 g/mol ), but differ in the substitution pattern of the cyclohexyl and methyl groups on the phenol ring. These structural variations lead to differences in their physical and chemical properties, as summarized in the table below.

| Isomer | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1 | 2-Cyclohexyl-5-methylphenol | 1596-13-0 | C₁₃H₁₈O | 190.28 | 67-71 | 135 (at 2 mmHg)[1] |

| 2 | 4-Cyclohexyl-2-methylphenol | 10366-14-0 | C₁₃H₁₈O | 190.28 | Not available | Not available |

| 3 | 5-Cyclohexyl-2-methylphenol | Not available | C₁₃H₁₈O | 190.28[2] | Not available | Not available |

| 4 | 2-Cyclohexyl-6-methylphenol | 4855-68-9 | C₁₃H₁₈O | 190.28[3] | 70.5[4] | 192 (at 50 Torr)[4] |

| 5 | 4-Cyclohexyl-3-methylphenol | 1596-16-3 | C₁₃H₁₈O | 190.28 | Not available | Not available |

Synthesis of Cyclohexyl-methylphenol Isomers

The most common method for synthesizing cyclohexyl-methylphenol isomers is the Friedel-Crafts alkylation of cresols with either cyclohexene or cyclohexanol in the presence of an acid catalyst. The choice of cresol isomer (ortho-, meta-, or para-cresol) and the reaction conditions can influence the isomeric distribution of the final product.

A general workflow for the synthesis is illustrated below:

Caption: General synthesis workflow for cyclohexyl-methylphenol isomers.

Detailed Experimental Protocol: Alkylation of p-Cresol with Cyclohexanol

This protocol provides a representative example for the synthesis of 4-methyl-2-cyclohexylphenol.

Materials:

-

p-Cresol

-

Cyclohexanol

-

Acidic zeolite catalyst (e.g., H-BEA)

-

Toluene (solvent)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve p-cresol in toluene.

-

Add the acidic zeolite catalyst to the solution (typically 1-10% by weight relative to p-cresol).

-

Heat the mixture to the reaction temperature (typically 140-200°C).

-

Add cyclohexanol dropwise to the heated mixture over a period of time. The molar ratio of cyclohexanol to p-cresol is typically in the range of 1:1 to 1:4.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization to yield the desired cyclohexyl-methylphenol isomer.

Spectroscopic Analysis

Spectroscopic techniques are essential for the identification and characterization of cyclohexyl-methylphenol isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of a mixture.

Experimental Protocol:

-

Instrument: A standard gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).

-

Injector Temperature: 250°C.

-

MS Detector: Operated in electron ionization (EI) mode at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or methanol) before injection.

The resulting mass spectra will show a molecular ion peak (M⁺) at m/z 190, corresponding to the molecular weight of the isomers. The fragmentation pattern will be characteristic of the specific isomer and can be used for identification by comparison with spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of the isomers.

Experimental Protocol:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS).

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of the deuterated solvent.

-

Data Acquisition: Acquire ¹H and ¹³C spectra under standard conditions.

The chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, will be unique for each isomer, allowing for unambiguous structure elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Instrument: A standard FTIR spectrometer.

-

Sample Preparation: Samples can be analyzed as a thin film on a salt plate (for liquids or low-melting solids), as a KBr pellet (for solids), or in a suitable solvent.

-

Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

The FTIR spectra of all isomers will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic hydroxyl group. Characteristic absorptions for the aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds of the cyclohexyl and methyl groups, will also be present. While the overall spectra will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can help distinguish between the isomers. For example, an FTIR spectrum of 4-cyclohexyl-3-methylphenol is available in the SpectraBase database.[6]

Applications

Cyclohexyl-methylphenol isomers are primarily used as intermediates in the chemical industry. Their antioxidant properties make them suitable for use as stabilizers in polymers and other materials.[3] They can also serve as precursors in the synthesis of more complex molecules for various applications.

Safety and Handling

Cyclohexyl-methylphenol isomers should be handled with care in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) for the specific isomer. Some isomers are classified as harmful if swallowed and can cause skin and eye irritation.[5]

References

- 1. labsolu.ca [labsolu.ca]

- 2. 5-Cyclohexyl-2-methylphenol | C13H18O | CID 21223234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 2-Cyclohexyl-6-methylphenol CAS#: 4855-68-9 [amp.chemicalbook.com]

- 5. 2-Cyclohexyl-5-methylphenol | C13H18O | CID 1538498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

The Biological Activity of Substituted Phenols: A Technical Guide for Drug Development

Introduction

Phenolic compounds, characterized by a hydroxyl group (-OH) directly attached to an aromatic ring, are a cornerstone of medicinal chemistry and pharmacology. They are ubiquitously found in nature and have been the subject of extensive research due to their broad spectrum of biological activities.[1][2] The reactivity and therapeutic potential of a simple phenol molecule can be dramatically altered by the introduction of various substituent groups onto the aromatic ring. These substitutions influence the molecule's electronic properties, steric hindrance, and lipophilicity, thereby modulating its interaction with biological targets.[3][4] This guide provides an in-depth exploration of the primary biological activities of substituted phenols—antioxidant, antimicrobial, anticancer, and anti-inflammatory—with a focus on structure-activity relationships (SAR), quantitative data, experimental methodologies, and the underlying signaling pathways.

Antioxidant Activity

The antioxidant capacity of substituted phenols is their most renowned property, underpinning many of their other biological effects.[5] This activity stems from their ability to donate the hydrogen atom from their hydroxyl group to neutralize damaging free radicals, such as reactive oxygen species (ROS).[6] This process converts the phenol into a phenoxyl radical, which is significantly stabilized by the delocalization of the unpaired electron across the aromatic ring.[6]

Mechanism of Action The primary mechanisms by which phenols exert their antioxidant effects are:

-

Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical (ArO•) is relatively stable and less reactive.[6]

-

Single Electron Transfer (SET): The phenol can donate an electron to a radical, forming a radical cation. This mechanism is often followed by proton transfer.[7]

The efficacy of a phenolic antioxidant is largely determined by the stability of the phenoxyl radical formed. Substituents that can further stabilize this radical, particularly electron-donating groups (EDGs) at the ortho and para positions, enhance antioxidant activity.[8]

Structure-Activity Relationship (SAR)

-

Hydroxyl Groups: The number and position of -OH groups are critical. Dihydroxy phenols, such as catechols (ortho-dihydroxy), are generally more potent antioxidants than monohydroxy phenols.[9][10]

-

Electron-Donating Groups (EDGs): Substituents like alkyl (e.g., -CH3, -tert-butyl) and methoxy (-OCH3) groups at the ortho and para positions increase the electron density on the aromatic ring, facilitating H-atom donation and stabilizing the resulting radical.[6]

-

Steric Hindrance: Bulky groups, such as tert-butyl, at the ortho positions can increase the stability of the phenoxyl radical by preventing dimerization, thus enhancing antioxidant activity.[11]

Quantitative Data: Antioxidant Activity of Substituted Phenols

| Compound | Assay | IC50 Value | Reference Compound |

| 2-tert-Butyl-4-(4-phenyl-isoxazol-3-ylmethoxy)-phenol | ABTS•+ scavenging | 3.17 x 10⁻⁶ M | Butylated hydroxyanisole (BHA) (IC50 1.04 x 10⁻⁵ M)[12] |

| Gallic Acid | DPPH scavenging | ~5 µg/mL | - |

| Quercetin | DPPH scavenging | ~7 µg/mL | - |

| Butylated hydroxytoluene (BHT) | DPPH scavenging | ~20 µg/mL | - |

| Note: The values for Gallic Acid, Quercetin, and BHT are representative and can vary based on specific experimental conditions. |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the measurement of the antioxidant capacity of a substituted phenol by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[13]

-

Reagent Preparation:

-

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH powder in 100 mL of methanol. Store this solution in an amber bottle at 4°C.[13]

-

Test Samples: Prepare a stock solution of the test phenol in a suitable solvent (e.g., methanol). Create a series of dilutions from this stock.

-

Standard: Prepare a series of dilutions of a standard antioxidant like Trolox or Gallic Acid.[13]

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

-

Add 100 µL of the test sample, standard, or blank (solvent) to the appropriate wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

-

References

- 1. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactivities of Phenolics by Focusing on Suppression of Chronic Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 6. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heteroaryl-substituted phenols as potential antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

2-Cyclohexyl-5-methylphenol: A Comprehensive Technical Guide for its Role as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexyl-5-methylphenol, a substituted phenolic compound, serves as a crucial chemical intermediate in the synthesis of a variety of more complex molecules. Its structural features, combining a phenol ring with a bulky cyclohexyl group and a methyl substituent, make it a versatile building block in organic synthesis. This guide provides an in-depth overview of its synthesis, physicochemical properties, and its applications as a precursor in the development of pharmacologically active compounds.

Physicochemical Properties

2-Cyclohexyl-5-methylphenol is a solid at room temperature with the following properties:

| Property | Value | Reference |

| CAS Number | 1596-13-0 | [1][2] |

| Molecular Formula | C₁₃H₁₈O | [1] |

| Molecular Weight | 190.28 g/mol | [1] |

| Appearance | White to almost white powder/crystal | [3] |

| Melting Point | 67-71 °C | [3] |

| Boiling Point | 135 °C at 2 mmHg | [3] |

| Purity (GC) | >97.0% | [3] |

Synthesis of 2-Cyclohexyl-5-methylphenol

The primary route for the synthesis of 2-Cyclohexyl-5-methylphenol is the Friedel-Crafts alkylation of m-cresol with a cyclohexylating agent, such as cyclohexene or cyclohexanol. The reaction is typically catalyzed by an acid.

A classic two-step synthesis was reported by Koelsch and Lucht in 1943.[1] This method involves the reaction of m-cresol with cyclohexene in the presence of an acid catalyst, followed by hydrogenation.[1]

Modern approaches often employ solid acid catalysts, such as zeolites (e.g., H-Beta) or ion-exchange resins (e.g., Amberlyst-15), to improve selectivity and facilitate catalyst recovery.[4][5][6] These solid acids offer a more environmentally friendly alternative to traditional homogeneous catalysts like aluminum chloride or phosphoric acid.[7] The use of zeolite catalysts in the alkylation of phenols with cyclic olefins has been shown to produce high yields of the desired cycloalkylphenols.

Experimental Protocol: Friedel-Crafts Alkylation of m-Cresol with Cyclohexene using a Solid Acid Catalyst

This protocol is a representative procedure based on modern methodologies for Friedel-Crafts alkylation using a solid acid catalyst.

Materials:

-

m-Cresol

-

Cyclohexene

-

H-Beta Zeolite or Amberlyst-15 catalyst

-

Toluene (or another suitable solvent)

-

Sodium hydroxide solution (for work-up)

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

Catalyst Activation: The solid acid catalyst (e.g., H-Beta zeolite) is activated by heating at a high temperature (e.g., 400-500 °C) under a stream of inert gas to remove moisture.

-

Reaction Setup: A dried round-bottom flask is charged with m-cresol, the activated solid acid catalyst, and a solvent like toluene. The flask is equipped with a reflux condenser and a dropping funnel containing cyclohexene.

-

Alkylation Reaction: The mixture is heated to the desired reaction temperature (typically between 100-180 °C) with vigorous stirring. Cyclohexene is then added dropwise over a period of time. The reaction is monitored by a suitable technique like gas chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled, and the solid catalyst is removed by filtration. The filtrate is washed with an aqueous sodium hydroxide solution to remove unreacted m-cresol, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization to yield 2-cyclohexyl-5-methylphenol.

Quantitative Data for a Representative Alkylation of a Phenol with a Cycloalkene using a Zeolite Catalyst:

| Parameter | Value |

| Catalyst | Zeolite-Y impregnated with phosphoric acid |

| Reactants | Phenol and Cyclohexene |

| Molar Ratio (Phenol:Cyclohexene) | 1:1 |

| Catalyst Loading | 7% (w/w of phenol) |

| Optimal Yield of Cyclohexylphenol | 81.6% |

| Selectivity for Cyclohexylphenol | 94.0% |

Note: This data is for a related reaction and serves as an illustrative example of the efficiency of zeolite catalysts in such transformations.

2-Cyclohexyl-5-methylphenol as a Chemical Intermediate

The utility of 2-cyclohexyl-5-methylphenol lies in its ability to serve as a scaffold for the synthesis of more complex molecules with potential applications in the pharmaceutical and chemical industries.

Role in the Synthesis of Bioactive Molecules

While direct, documented examples of multistep syntheses starting from 2-cyclohexyl-5-methylphenol are not abundant in readily available literature, its structure is analogous to key intermediates in the synthesis of certain classes of bioactive compounds, particularly cannabinoid and analgesic analogues.

Cannabinoid Receptor Modulators: The general structure of 2-cyclohexyl-5-methylphenol is reminiscent of the resorcinol core found in many classical and non-classical cannabinoids, which are known to interact with cannabinoid receptors (CB1 and CB2).[8][9] The synthesis of such compounds often involves the condensation of a substituted phenol or resorcinol with a terpene or a cyclic alcohol.

Analgesic Compounds: The synthesis of tramadol and its analogues, which are centrally acting analgesics, involves the reaction of a substituted aminomethyl cyclohexanone with an organometallic derivative of a substituted phenol.[10][11][12] The phenolic moiety is crucial for the pharmacological activity of these compounds. While not a direct precursor in the most common synthetic routes to tramadol itself, 2-cyclohexyl-5-methylphenol could potentially be used to create novel analogues with different substitution patterns on the aromatic ring.

The Mannich Reaction: A Potential Subsequent Transformation

A key reaction for the derivatization of phenols is the Mannich reaction. This three-component condensation involves an active hydrogen compound (like a phenol), formaldehyde, and a primary or secondary amine to yield a β-aminoalkyl derivative, known as a Mannich base.[13][14][15][16]

Experimental Protocol: Mannich Reaction of a Phenol

This is a general procedure for the Mannich reaction with a phenol.[17]

Materials:

-

Phenol (in this case, 2-cyclohexyl-5-methylphenol)

-

Aqueous formaldehyde (35-40%)

-

A secondary amine (e.g., dimethylamine)

-

Methanol or another suitable solvent

Procedure:

-

A mixture of the phenol and the amine in a suitable solvent is stirred and cooled.

-

Aqueous formaldehyde is added dropwise to the stirred mixture.

-

The reaction mixture is then typically heated to reflux for a period of time to ensure the completion of the reaction.

-

After cooling, the solvent is removed under reduced pressure, and the resulting Mannich base can be purified by appropriate methods such as crystallization or chromatography.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations discussed.

References

- 1. 2-CYCLOHEXYL-5-METHYLPHENOL synthesis - chemicalbook [chemicalbook.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. 2-Cyclohexyl-5-methylphenol | 1596-13-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]

- 5. Friedel-Crafts Alkylation of Arenes Catalyzed by Ion-Exchange Resin Nanoparticles: An Expedient Synthesis of Triarylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. US4990687A - Preparation of 4-methyl-2-cyclohexylphenol - Google Patents [patents.google.com]

- 8. Synthesis and CB1 Cannabinoid Receptor Affinity of 4-Alkoxycarbonyl-1,5-diaryl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Cannabinoid 1 Receptor (CB1R) Allosteric Modulators: Drug Discovery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.de]

- 11. Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. Mannich Reaction [organic-chemistry.org]

- 14. Mannich reaction - Wikipedia [en.wikipedia.org]

- 15. adichemistry.com [adichemistry.com]

- 16. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 17. researchgate.net [researchgate.net]

Structural Elucidation of 2-Cyclohexyl-5-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-Cyclohexyl-5-methylphenol. Due to the limited availability of published experimental spectral data for this specific compound, this guide focuses on predicted spectroscopic data, standard analytical methodologies, and the logical workflow for structural confirmation. The information presented herein is intended to serve as a valuable resource for researchers and scientists involved in the characterization of phenolic compounds and related small molecules.

Compound Identification

| Property | Value |

| IUPAC Name | 2-Cyclohexyl-5-methylphenol[1] |

| Synonyms | 4-Cyclohexyl-3-hydroxytoluene |

| CAS Number | 1596-13-0 |

| Molecular Formula | C₁₃H₁₈O[1] |

| Molecular Weight | 190.28 g/mol [1] |

| SMILES | CC1=CC(=C(C=C1)C2CCCCC2)O[1] |

| InChI Key | SRGATTGYDONWOU-UHFFFAOYSA-N[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Cyclohexyl-5-methylphenol. These predictions are generated using established algorithms and provide a baseline for the expected spectral characteristics of the compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.2 | d | 1H | Ar-H |

| ~6.7 - 6.9 | d | 1H | Ar-H |

| ~6.6 - 6.7 | s | 1H | Ar-H |

| ~4.5 - 5.5 | br s | 1H | OH |

| ~2.8 - 3.0 | m | 1H | Ar-CH-(cyclohexyl) |

| ~2.3 | s | 3H | Ar-CH₃ |

| ~1.2 - 1.9 | m | 10H | Cyclohexyl-CH₂ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~150 - 155 | C | Ar-C-OH |

| ~135 - 140 | C | Ar-C-CH₃ |

| ~130 - 135 | C | Ar-C-Cyclohexyl |

| ~128 - 130 | CH | Ar-CH |

| ~125 - 128 | CH | Ar-CH |

| ~115 - 120 | CH | Ar-CH |

| ~35 - 40 | CH | Ar-CH-(cyclohexyl) |

| ~30 - 35 | CH₂ | Cyclohexyl-CH₂ |

| ~25 - 30 | CH₂ | Cyclohexyl-CH₂ |

| ~20 - 25 | CH₃ | Ar-CH₃ |

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment |

| 190 | [M]⁺ (Molecular Ion) |

| 175 | [M - CH₃]⁺ |

| 107 | [M - C₆H₁₁]⁺ (Loss of cyclohexyl radical) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Strong | C-H stretch (aliphatic) |

| 1600 - 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1260 - 1180 | Strong | C-O stretch (phenol) |

| 850 - 750 | Strong | C-H out-of-plane bend (aromatic) |

Predicted UV-Visible Spectroscopy Data

For aromatic compounds like 2-Cyclohexyl-5-methylphenol, two main absorption bands are expected.[2] The primary band is anticipated around 220 nm, with a secondary, less intense band around 270-280 nm. The presence of alkyl and hydroxyl substituents on the benzene ring may cause a slight bathochromic (red) shift of these absorption maxima.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic compounds like 2-Cyclohexyl-5-methylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra.

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] The solvent should be chosen based on the sample's solubility and its residual peak should not interfere with the analyte's signals.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[4]

-

Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquisition of ¹H NMR Spectrum:

-

Acquire a ¹H NMR spectrum using a standard pulse program.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

This protocol describes a general method for obtaining a mass spectrum using gas chromatography-mass spectrometry (GC-MS).

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

GC-MS System: Use a GC system equipped with a capillary column suitable for the analysis of phenolic compounds (e.g., a non-polar or medium-polarity column). The GC is coupled to a mass spectrometer, typically with an electron ionization (EI) source.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas through the GC column, where separation of components occurs based on their boiling points and interactions with the stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In EI, high-energy electrons bombard the molecules, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly used.

ATR Method:

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent after analysis.

KBr Pellet Method:

-

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Formation: Place the mixture in a pellet press and apply high pressure to form a transparent or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

UV-Visible (UV-Vis) Spectroscopy

This protocol is for obtaining a UV-Vis spectrum of a compound in solution.

-

Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest (typically above 200 nm) and in which the sample is soluble. Ethanol or methanol are common choices for phenolic compounds.

-

Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_max).

-

Instrument Blank: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

-

Sample Measurement: Fill a matched cuvette with the sample solution and place it in the spectrophotometer.

-

Spectrum Acquisition: Scan the sample over the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Structural Elucidation Workflow

The structural elucidation of an unknown compound is a systematic process that integrates data from various analytical techniques. The following diagram illustrates the logical workflow for confirming the structure of 2-Cyclohexyl-5-methylphenol.

Conclusion

References

An In-depth Technical Guide on the Solubility of 2-Cyclohexyl-5-methylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Cyclohexyl-5-methylphenol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on its physicochemical properties, expected solubility behavior in organic solvents based on its chemical structure, and a detailed experimental protocol for determining its solubility.

Introduction to 2-Cyclohexyl-5-methylphenol

2-Cyclohexyl-5-methylphenol is an organic compound with the molecular formula C13H18O.[1] It is a substituted phenol characterized by a cyclohexyl group and a methyl group attached to the phenol ring. These substitutions significantly influence its physical and chemical properties, including its solubility in various organic solvents. Understanding its solubility is crucial for applications in chemical synthesis, formulation development, and pharmacological studies.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Cyclohexyl-5-methylphenol is presented in Table 1. This data is essential for predicting its behavior in different solvent systems and for designing experimental procedures.

| Property | Value | Source |

| Molecular Formula | C13H18O | [1] |

| Molecular Weight | 190.28 g/mol | [1] |

| Appearance | White to Almost white powder to crystal | [2] |

| Melting Point | 67.0 to 71.0 °C | [2] |

| Boiling Point | 135 °C at 2 mmHg | [2] |

| CAS Number | 1596-13-0 | [1] |

Expected Solubility in Organic Solvents

-

Influence of the Phenolic Group: The hydroxyl (-OH) group on the phenol ring is polar and capable of forming hydrogen bonds.[4][5] This allows for some interaction with polar solvents.

-

Influence of the Cyclohexyl and Methyl Groups: The presence of the large, nonpolar cyclohexyl group and the methyl group gives the molecule a significant hydrophobic character.[3]

Therefore, 2-Cyclohexyl-5-methylphenol is expected to be more soluble in nonpolar or moderately polar organic solvents due to its predominantly nonpolar structure.[4] Phenolic compounds, in general, are soluble in a range of organic solvents such as alcohols (methanol, ethanol), ethers (diethyl ether), ketones (acetone), and chlorinated solvents (chloroform).[5][6][7] Given the substantial nonpolar character of 2-Cyclohexyl-5-methylphenol, its solubility is likely to be high in solvents like hexane, toluene, and diethyl ether, and moderate in more polar solvents like ethanol and acetone. Its solubility in highly polar solvents like water is expected to be low.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound in a given solvent.[8][9] The following is a detailed protocol that can be adapted for 2-Cyclohexyl-5-methylphenol.

4.1. Materials

-

2-Cyclohexyl-5-methylphenol (solid)

-

Selected organic solvents (e.g., hexane, toluene, ethanol, acetone)

-

Glass vials with screw caps

-

Analytical balance

-

Shaker or orbital incubator with temperature control[9]

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-Cyclohexyl-5-methylphenol to a glass vial. The excess solid should be visually apparent to ensure saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant through a syringe filter (e.g., 0.45 µm).[9][11] This step is critical to avoid including solid particles in the sample for analysis.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a precise aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the working range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of 2-Cyclohexyl-5-methylphenol of known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

4.3. Data Presentation

The determined solubility values for 2-Cyclohexyl-5-methylphenol in various organic solvents should be summarized in a clear and structured table for easy comparison.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While direct, quantitative solubility data for 2-Cyclohexyl-5-methylphenol in organic solvents is not widely published, its molecular structure suggests a high affinity for nonpolar and moderately polar organic solvents. For researchers and drug development professionals requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a reliable method for its determination. The successful application of this protocol will enable a thorough understanding of the physicochemical properties of 2-Cyclohexyl-5-methylphenol, facilitating its use in further research and development.

References

- 1. 2-Cyclohexyl-5-methylphenol | C13H18O | CID 1538498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Cyclohexyl-5-methylphenol | 1596-13-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Phenol - Sciencemadness Wiki [sciencemadness.org]

- 6. chembk.com [chembk.com]

- 7. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. enamine.net [enamine.net]

Methodological & Application

Application Notes and Protocols for 2-Cyclohexyl-5-methylphenol as a Polymer Antioxidant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers are susceptible to degradation from environmental factors such as heat, light, and oxygen, leading to a loss of mechanical properties, discoloration, and reduced lifespan.[1] Antioxidants are crucial additives that inhibit or slow down this oxidative degradation process.[2] 2-Cyclohexyl-5-methylphenol, a sterically hindered phenolic antioxidant, is designed to protect polymers by neutralizing free radicals that initiate and propagate degradation. This document provides detailed application notes on its expected performance and standardized protocols for its evaluation in various polymer systems.

Note on Data: Publicly available quantitative performance data specifically for 2-Cyclohexyl-5-methylphenol in common polymers is limited. The data presented in the following tables are illustrative examples based on the performance of other common hindered phenolic antioxidants, such as Irganox 1010, and are intended to demonstrate the data structure and expected trends. Researchers are encouraged to generate specific data for 2-Cyclohexyl-5-methylphenol using the protocols provided.

Mechanism of Action

As a primary antioxidant, 2-Cyclohexyl-5-methylphenol functions as a free radical scavenger. The degradation of polymers is a chain reaction initiated by the formation of free radicals (R•) when the polymer is exposed to heat, UV light, or mechanical stress. These radicals react with oxygen to form peroxy radicals (ROO•), which then abstract hydrogen from the polymer chain, creating hydroperoxides (ROOH) and new free radicals, thus propagating the degradation.

2-Cyclohexyl-5-methylphenol donates a hydrogen atom from its phenolic hydroxyl group to the peroxy radical, neutralizing it and forming a stable, non-reactive phenoxy radical. This phenoxy radical is stabilized by the steric hindrance provided by the cyclohexyl group at the ortho position, preventing it from initiating new degradation chains.

Caption: Antioxidant mechanism of 2-Cyclohexyl-5-methylphenol.

Applications

Based on its chemical structure as a hindered phenolic antioxidant, 2-Cyclohexyl-5-methylphenol is expected to be an effective stabilizer for a variety of polymers, including:

-

Polyolefins: Polyethylene (PE) and Polypropylene (PP) during processing and long-term use.

-

Elastomers: Natural Rubber (NR) and synthetic rubbers to prevent degradation during vulcanization and service life.

-

Styrenic Polymers: Polystyrene (PS) and Acrylonitrile Butadiene Styrene (ABS).

-

Polyvinyl Chloride (PVC): To improve thermal stability during processing.

Data Presentation: Illustrative Performance Data

The following tables summarize the expected performance of a hindered phenolic antioxidant like 2-Cyclohexyl-5-methylphenol in common polymers.

Table 1: Oxidative Induction Time (OIT) of Polypropylene (PP) with Antioxidant

| Antioxidant Concentration (wt%) | OIT at 200°C (minutes) |

| 0 (Control) | < 1 |

| 0.05 | 15 - 25 |

| 0.10 | 30 - 45 |

| 0.20 | 50 - 70 |

Table 2: Melt Flow Rate (MFR) of Polyethylene (PE) after Multiple Extrusions

| Antioxidant Concentration (wt%) | MFR (g/10 min) after 1st Pass | MFR (g/10 min) after 3rd Pass | MFR (g/10 min) after 5th Pass |

| 0 (Control) | 2.0 | 4.5 | 8.2 |

| 0.10 | 2.1 | 2.5 | 3.1 |

| 0.20 | 2.0 | 2.2 | 2.5 |

Table 3: Yellowness Index (YI) of Polyvinyl Chloride (PVC) after Heat Aging

| Antioxidant Concentration (wt%) | Yellowness Index (Initial) | Yellowness Index after 1000 hours at 80°C |

| 0 (Control) | 5 | 45 |

| 0.15 | 6 | 20 |

| 0.30 | 7 | 12 |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of 2-Cyclohexyl-5-methylphenol as a polymer antioxidant.

Protocol for Compounding Antioxidant into Polymer

Objective: To achieve a homogeneous dispersion of 2-Cyclohexyl-5-methylphenol in the polymer matrix.

Apparatus:

-

Twin-screw extruder

-

Gravimetric feeder

-

Strand pelletizer

-

Drying oven

Procedure:

-

Dry the polymer pellets to the manufacturer's recommended moisture content.

-

Accurately weigh the polymer and 2-Cyclohexyl-5-methylphenol powder to achieve the desired final concentration.

-

Pre-blend the polymer and antioxidant in a bag or a high-speed mixer for approximately 3-5 minutes.

-

Set the temperature profile of the twin-screw extruder appropriate for the specific polymer.

-

Feed the pre-blended mixture into the extruder using a gravimetric feeder at a constant rate.

-

Extrude the molten polymer blend through a strand die.

-

Cool the polymer strands in a water bath.

-

Feed the cooled strands into a pelletizer.

-

Collect and dry the compounded pellets before subsequent testing.

Protocol for Oxidative Induction Time (OIT) Analysis (ASTM D3895)

Objective: To determine the resistance of the stabilized polymer to oxidative degradation.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum sample pans

-

High-purity nitrogen and oxygen gas cylinders with regulators

-

Microbalance

Procedure:

-

Calibrate the DSC for temperature and heat flow.

-

Weigh approximately 5-10 mg of the compounded polymer pellet into an aluminum sample pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with nitrogen at a flow rate of 50 mL/min for at least 5 minutes.

-

Heat the sample under nitrogen to the specified isothermal test temperature (e.g., 200°C for PP) at a heating rate of 20°C/min.

-

Hold the sample at the isothermal temperature for 5 minutes to reach thermal equilibrium.

-

Switch the gas from nitrogen to oxygen at the same flow rate. This is time zero for the OIT measurement.

-

Continue to hold the sample at the isothermal temperature under oxygen until the onset of the exothermic oxidation peak is observed.

-

The OIT is the time from the switch to oxygen to the onset of the exothermic peak.

Protocol for Melt Flow Rate (MFR) Analysis (ASTM D1238)

Objective: To assess the effect of the antioxidant on the processability and degradation of the polymer during melt processing.

Apparatus:

-

Melt flow indexer

-

Piston and standard weights

-

Timer

-

Balance

Procedure:

-

Set the temperature of the melt flow indexer barrel according to the polymer grade (e.g., 190°C for PE, 230°C for PP).

-

Select the appropriate weight for the piston based on the expected MFR of the material.

-

Load approximately 5-8 grams of the compounded polymer pellets into the heated barrel.

-

Allow the material to preheat for a specified time (e.g., 6-8 minutes) to ensure it is fully molten.

-

Place the piston and the selected weight onto the molten polymer.

-

Allow the polymer to extrude through the die.

-

After a steady flow is established, cut the extrudate and discard it.

-

Start the timer and collect the extrudate for a specific period (e.g., 1 minute).

-

Weigh the collected extrudate.

-

Calculate the MFR in grams per 10 minutes using the formula: MFR = (mass of extrudate in grams / collection time in minutes) * 10.

Protocol for Color Measurement (Yellowness Index - ASTM E313)

Objective: To quantify the discoloration of the polymer after exposure to heat or UV light.

Apparatus:

-

Spectrophotometer or colorimeter

-

Light booth with a standardized illuminant (e.g., D65)

-

Plaque mold and injection molding machine

Procedure:

-

Mold the compounded polymer pellets into flat plaques of a specified thickness.

-

Measure the initial color of the plaques using a spectrophotometer to determine the initial Yellowness Index (YI).

-

Expose the plaques to accelerated aging conditions (e.g., in a circulating air oven at a specific temperature or in a UV weathering chamber).

-

At specified time intervals, remove the plaques and measure their YI.

-

Record the change in YI over time as a measure of discoloration.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a new antioxidant in a polymer system.

Caption: A typical experimental workflow for evaluating polymer antioxidants.

References

Application Notes and Protocols for Antimicrobial Applications of 2-Cyclohexyl-5-methylphenol Derivatives

For Researchers, Scientists, and Drug Development Professionals